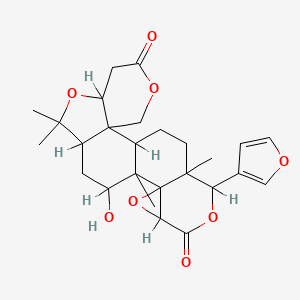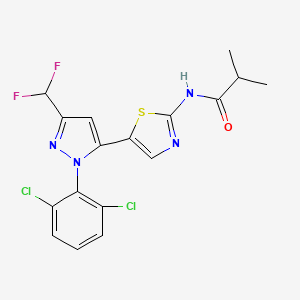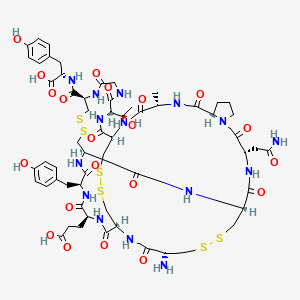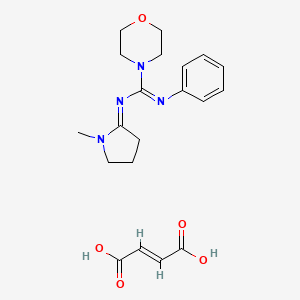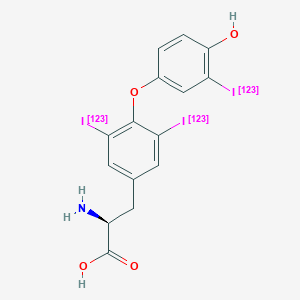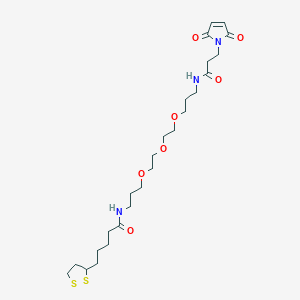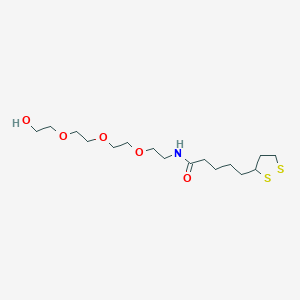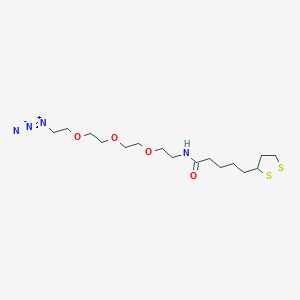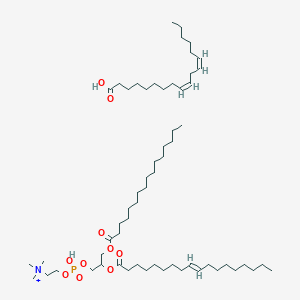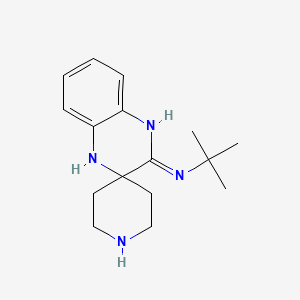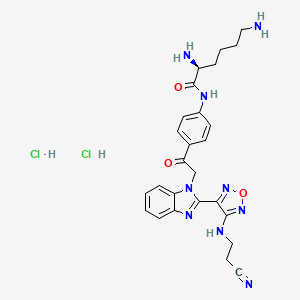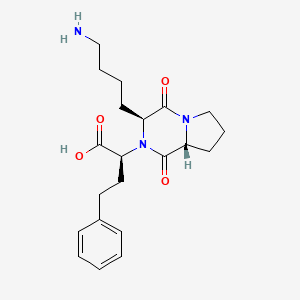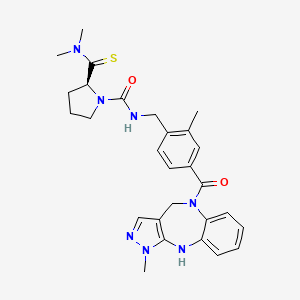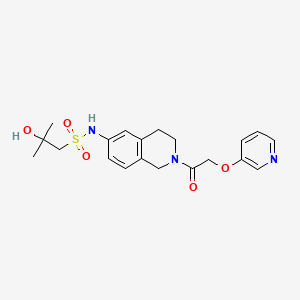
Nampt-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nampt-IN-1, also known as LSN3154567, is a potent and selective inhibitor of Nicotinamide phosphoribosyltransferase (NAMPT). It inhibits purified NAMPT with an IC50 of 3.1 nM . NAMPT is a rate-limiting enzyme in the NAD salvage pathway of mammalian cells and is overexpressed in numerous types of cancers .
Chemical Reactions Analysis
Nampt-IN-1 inhibits NAD+ formation in cells by inhibiting the enzyme NAMPT . NAMPT catalyzes the conversion of nicotinamide and phosphoribosylpyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), a key step in the NAD+ biosynthesis pathway .
Applications De Recherche Scientifique
Field
This application falls under the field of Neuropharmacology .
Application Summary
Nampt-IN-1, a potent activator of nicotinamide phosphoribosyltransferase (NAMPT), plays a significant role in neurogenesis. NAMPT is highly expressed in the hippocampus, mediating cell self-renewal, proliferation, and oligodendrocyte synthesis by inducing the biosynthesis of NAD in neural stem cells/progenitor cells .
Methods of Application
NAMPT’s role as an intracellular NAD regulator was initially reported in 1957 . It was later identified to be highly expressed in visceral adipose tissues, closely linked with the prognosis of obese patients . NAMPT expression is induced by circadian regulators CLOCK and BMAL1, which are complex with SIRT1 .
Results or Outcomes
Targeting NAMPT may be a powerful therapeutic strategy for neurodegenerative diseases . NAMPT affects a remedial pathway that can resist stress and repair DNA .
Cancer Research
Field
This application falls under the field of Oncology .
Application Summary
Nampt-IN-1 inhibits NAD+ formation in and proliferation of HCT116 cells, a colorectal carcinoma cell line . It also inhibits cell growth in a panel of cancer cell lines .
Methods of Application
Nampt-IN-1 is used to inhibit NAD+ formation in cancer cells, thereby inhibiting their proliferation .
Results or Outcomes
Nampt-IN-1 has been shown to inhibit cell growth in a panel of cancer cell lines, with IC50s ranging from less than 0.2 to 2 μM .
Inflammation Regulation
Field
This application falls under the field of Immunology .
Application Summary
Nampt-IN-1, as an activator of NAMPT, plays a role in inflammation regulation. NAMPT converts nicotinamide (NAM) into nicotinamide mononucleotide (NMN), which is then used to generate NAD, essential for cellular health and preventing senescence .
Methods of Application
The role of NAMPT in inflammation regulation is studied by observing its effects when secreted into the bloodstream. The extracellular form is known as eNAMPT .
Chemotherapy-Induced Peripheral Neuropathy (CIPN)
Field
This application falls under the field of Pharmacology .
Application Summary
Nampt-IN-1, as an activator of NAMPT, has shown strong neuroprotective efficacy in a mouse model of chemotherapy-induced peripheral neuropathy (CIPN) without any overt toxicity .
Methods of Application
The role of NAMPT in CIPN is studied by observing its effects on intracellular levels of NAD and subsequent metabolic and transcriptional reprogramming .
Results or Outcomes
The study found that NAMPT activators effectively increased intracellular levels of NAD and induced subsequent metabolic and transcriptional reprogramming . These findings demonstrate the potential of NAMPT activators in the treatment of neurodegenerative diseases or conditions associated with NAD level decline .
Aging and Metabolic Syndrome
Field
This application falls under the field of Gerontology and Endocrinology .
Application Summary
The decline in cellular or tissue NAD levels has been associated with aging and the pathophysiology of a variety of human diseases or conditions such as metabolic syndrome . NAMPT, the rate-limiting enzyme in the NAD salvage pathway, plays a crucial role in maintaining NAD homeostasis, which is pivotal for proper cellular functions .
Methods of Application
NAMPT catalyzes the condensation of NAM and phosphoribosyl pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), followed by the production of NAD via nicotinamide mononucleotide adenylyl-transferase (NMNAT) .
Results or Outcomes
NAMPT activators effectively increased intracellular levels of NAD and induced subsequent metabolic and transcriptional reprogramming . These findings demonstrate the potential of NAMPT activators in the treatment of diseases or conditions associated with NAD level decline .
Cardiovascular Diseases
Field
This application falls under the field of Cardiology .
Application Summary
NAMPT is involved in the host’s defense mechanism and plays a significant role in metabolic homeostasis and cell survival . It is of great significance in cardiovascular diseases as it is involved in the NAMPT–NAD–SIRT cascade, which is validated as a strong intrinsic defense system .
Methods of Application
The role of NAMPT in cardiovascular diseases is studied by observing its effects when secreted into the bloodstream. The extracellular form is known as eNAMPT .
Results or Outcomes
NAMPT affects a remedial pathway that can resist stress and repair DNA . Therefore, targeting NAMPT may be a powerful therapeutic strategy for cardiovascular diseases .
Safety And Hazards
Orientations Futures
Research on NAMPT and its inhibitors, including Nampt-IN-1, is ongoing. The regulatory roles of NAMPT in tumor development and progression are being explored, and NAMPT is considered a potential biomarker of cancer . The development of NAMPT inhibitors as a therapeutic strategy for cancer treatment is a promising area of research .
Propriétés
IUPAC Name |
2-hydroxy-2-methyl-N-[2-(2-pyridin-3-yloxyacetyl)-3,4-dihydro-1H-isoquinolin-6-yl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c1-20(2,25)14-29(26,27)22-17-6-5-16-12-23(9-7-15(16)10-17)19(24)13-28-18-4-3-8-21-11-18/h3-6,8,10-11,22,25H,7,9,12-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHSCLARESIWBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)NC1=CC2=C(CN(CC2)C(=O)COC3=CN=CC=C3)C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nampt-IN-1 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

